AChE Inhibition Potency in Human Neocortex: Donepezil vs. Rivastigmine vs. Galantamine
In fresh human neocortical tissue homogenates, (+)-donepezil hydrochloride inhibited AChE with an IC50 of 14 nM, demonstrating 41-fold greater potency than galantamine (IC50: 575 nM) and 651-fold greater potency than rivastigmine (IC50: 9,120 nM) [1]. This rank order was confirmed in rat neocortex ACh release assays (donepezil IC50: 30 nM; physostigmine: 39 nM; tacrine: 302 nM; galantamine: 646 nM; rivastigmine: >10,000 nM), establishing donepezil as the most potent AChE inhibitor among the three clinically approved agents in direct tissue-level comparison [1]. Higher potency at the target site translates to lower required systemic exposure to achieve equivalent central cholinergic elevation, a critical consideration when selecting a reference compound for CNS-active AChE inhibitor screening cascades.
| Evidence Dimension | AChE inhibition IC50 in human neocortex homogenate |
|---|---|
| Target Compound Data | Donepezil IC50: 14 nM |
| Comparator Or Baseline | Physostigmine: 22 nM; Tacrine: 95 nM; Galantamine: 575 nM; Rivastigmine: 9,120 nM |
| Quantified Difference | Donepezil is 41× more potent than galantamine and 651× more potent than rivastigmine in human tissue |
| Conditions | Fresh human neocortex specimens; ChE homogenate assay |
Why This Matters
For preclinical screening, selecting donepezil as the reference AChE inhibitor ensures the highest target engagement per unit concentration, reducing the confounding influence of off-target effects at elevated dosing.
- [1] Jackisch R, Kammerer M, et al. Inhibitory potency of choline esterase inhibitors on acetylcholine release and choline esterase activity in fresh specimens of human and rat neocortex. J Alzheimers Dis. 2009;16(3):545-553. View Source
